molecular formula C17H11F3N4 B3130444 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-45-2

1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B3130444
CAS RN: 343372-45-2
M. Wt: 328.29 g/mol
InChI Key: PDEQZKMFUXKNAX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of triazoloquinoxalines and has been found to possess a wide range of biological activities. In

Scientific Research Applications

Quinoxaline Derivatives and Their Applications

Pharmacological Importance : Quinoxaline derivatives, including the specified compound, are noted for their broad pharmacological activities. These compounds have been explored for antimicrobial, antifungal, anti-inflammatory, antitumor, and anticancer properties. The incorporation of various substituents like trifluoromethyl groups enhances these biological activities, making them valuable for drug development (Pareek & Kishor, 2015; Irfan et al., 2021).

Material Science and Electronics : Quinoxaline and its derivatives are also significant in material science, particularly in the development of n-type semiconductors, sensors, and optoelectronic materials. The structural rigidity and electron deficiency of these compounds, owing to their aromatic and heterocyclic nature, contribute to their π–π stacking ability, making them suitable for applications in electronic devices and nanoscience (Segura et al., 2015).

Organic Synthesis : Quinoxaline derivatives are utilized as intermediates in organic synthesis, including the synthesis of other complex heterocyclic compounds. They serve as key scaffolds for the development of novel compounds with enhanced biological or physical properties. The diverse reactivity of these compounds allows for the introduction of various functional groups, facilitating the synthesis of a wide range of derivatives with potential applications in different fields (Ibrahim, 2011).

properties

IUPAC Name

1-(4-methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)15-22-23-16-14(17(18,19)20)21-12-4-2-3-5-13(12)24(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEQZKMFUXKNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152211
Record name 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343372-45-2
Record name 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343372-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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